molecular formula C17H13N3O3 B395401 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide CAS No. 131336-38-4

6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B395401
CAS No.: 131336-38-4
M. Wt: 307.3g/mol
InChI Key: OURSAWKYEGMNPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with quinoline-based intermediates under controlled conditions . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide stands out due to its unique structure, which combines an amino group, a phenyl ring, and a dioxolo-quinoline core. This unique combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

6-amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-16-12(17(21)19-11-4-2-1-3-5-11)6-10-7-14-15(23-9-22-14)8-13(10)20-16/h1-8H,9H2,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURSAWKYEGMNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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